ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in medicinal chemistry, drug discovery, and various industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 4-cyclohexylpiperazine with ethyl 5-chloro-1H-pyrazole-4-carboxylate in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-3-methyl-1H-pyrazole-4-carboxylate
- 3-Chloro-5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexylpiperazine moiety enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H26N4O4S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
ethyl 5-(4-cyclohexylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H26N4O4S/c1-2-24-16(21)14-12-17-18-15(14)25(22,23)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,17,18) |
InChI Key |
ZDPUCXMEAZGEFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
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